6-(4-Chlorophenyl)-2-[1-(5-methyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one
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Overview
Description
6-(4-Chlorophenyl)-2-[1-(5-methyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyridazinone core, which is known for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-2-[1-(5-methyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one typically involves multiple steps, including the formation of the pyridazinone ring, the introduction of the azetidinyl group, and the attachment of the oxazole moiety. Common reagents and conditions used in these reactions may include:
Formation of Pyridazinone Ring: This step might involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Azetidinyl Group: This could be achieved through nucleophilic substitution reactions.
Attachment of Oxazole Moiety: This step might involve the use of coupling reagents such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-2-[1-(5-methyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Exploring its use as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-2-[1-(5-methyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
6-(4-Chlorophenyl)-2,3-dihydropyridazin-3-one: Lacks the azetidinyl and oxazole groups.
2-[1-(5-Methyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one: Lacks the chlorophenyl group.
6-(4-Chlorophenyl)-2-[1-(5-methyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one: Lacks the dihydro modification.
Uniqueness
The uniqueness of 6-(4-Chlorophenyl)-2-[1-(5-methyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-[1-(5-methyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3/c1-11-15(8-20-26-11)18(25)22-9-14(10-22)23-17(24)7-6-16(21-23)12-2-4-13(19)5-3-12/h2-8,14H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDJZWRKCLJQMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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